N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide
Description
This compound features a tricyclic core system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]) fused with a 5-nitrofuran-2-carboxamide substituent. The tricyclic scaffold combines oxygen, sulfur, and nitrogen heteroatoms, creating a rigid framework that may influence electronic properties and molecular interactions. The 5-nitrofuran moiety is notable for its electron-withdrawing nitro group, which could enhance reactivity or binding affinity in biological systems, as seen in antimicrobial agents like nitrofurantoin .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S/c18-13(8-1-2-12(23-8)17(19)20)16-14-15-7-5-9-10(6-11(7)24-14)22-4-3-21-9/h1-2,5-6H,3-4H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWTKZTGOUXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide typically involves a multistep process. One common approach starts with the preparation of the benzothiazole intermediate, which is then fused with a dioxin ring. The nitrofuran moiety is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrofuran moiety, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analysis Tools
Crystallographic programs like SHELX , WinGX , and SIR97 are critical for resolving the 3D conformations of these compounds. For example, SHELXL refinements could reveal bond-length distortions caused by the nitro group in the target compound, impacting its electronic properties .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties, contributing to its biological interactions. Its molecular formula is , with a molecular weight of approximately 372.4 g/mol. The nitrofuran and carboxamide functional groups enhance its solubility and biological interaction potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : Initial reactions focus on creating the tricyclic structure through cyclization processes.
- Functionalization : Subsequent steps introduce the nitrofuran and carboxamide groups via electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors through binding interactions that alter cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens including bacteria and fungi. In vitro studies have demonstrated effective inhibition of growth for several strains.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity : In vitro tests on human breast cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), highlighting its potential as an anticancer therapeutic.
Comparative Analysis
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-{10,13-dioxa-4-thia... | Tricyclic with nitrofuran | Antimicrobial & anticancer | High ROS generation |
| Similar Compound A | Similar tricyclic | Moderate antimicrobial | Lower ROS generation |
| Similar Compound B | Different core structure | Limited activity | Unique binding affinity |
Q & A
Q. Example Observations :
- Torsion Angle (C5–N6–C7–S4): Flexibility (±15°) correlates with reduced antimicrobial activity in nitrofuran derivatives .
Advanced: What experimental and computational methods resolve discrepancies in spectroscopic assignments?
Methodological Answer:
Q. Case Study :
- A conflicting H NMR signal at δ 7.8 ppm was resolved via NOESY, confirming proximity of the nitrofuran and tricyclic aromatic protons .
Basic: Which spectroscopic techniques are critical for characterization?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 465.6 for C₁₉H₁₉N₃O₅S₃) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
- Multinuclear NMR : Assign all protons and carbons, focusing on the nitrofuran (δ 8.2 ppm, H-3) and tricyclic NH (δ 10.1 ppm) .
Advanced: How can Bayesian optimization improve synthesis yield?
Methodological Answer:
Q. Optimization Workflow :
Define parameter space (e.g., 60–100°C, 1–5 mol% catalyst).
Run 10–15 initial experiments.
Update model to predict high-yield conditions.
Validate experimentally.
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC-MS Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation products over 24h .
- Cyclic Voltammetry : Assess redox stability of the nitrofuran group (peak potential ~-0.5 V vs. Ag/AgCl) .
- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .
Basic: How is the sulfur atom’s position in the tricyclic system confirmed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
